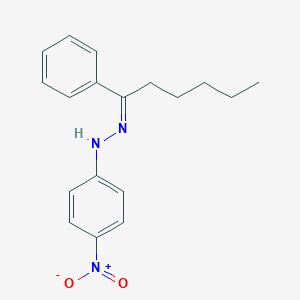
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is an organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.37824 g/mol . This compound is characterized by the presence of a phenyl group attached to a hexanone backbone, with a 4-nitrophenyl hydrazone substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE typically involves the reaction of 1-Phenylhexan-1-one with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenylhexan-1-one {4-methylphenyl}hydrazone
- 1-Phenylhexan-1-one {4-chlorophenyl}hydrazone
- 1-Phenylhexan-1-one {4-bromophenyl}hydrazone
Comparison
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-nitro-N-[(Z)-1-phenylhexylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-5-10-18(15-8-6-4-7-9-15)20-19-16-11-13-17(14-12-16)21(22)23/h4,6-9,11-14,19H,2-3,5,10H2,1H3/b20-18- |
Clé InChI |
UTSZTKMBNCJJPW-ZZEZOPTASA-N |
SMILES isomérique |
CCCCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
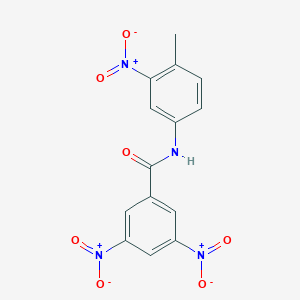
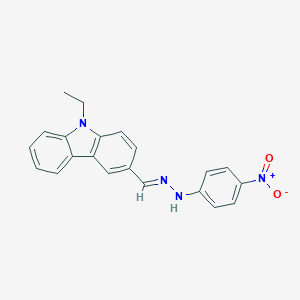
![N-[2-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B324207.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B324208.png)
![4-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide](/img/structure/B324209.png)
![N-[4-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B324214.png)
![N-benzyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B324215.png)
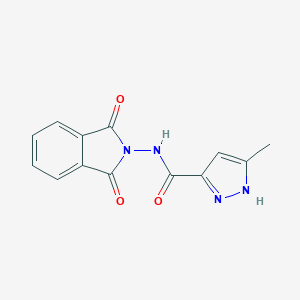
![N-[2-(2-furoylamino)-1-methylethyl]-2-furamide](/img/structure/B324221.png)
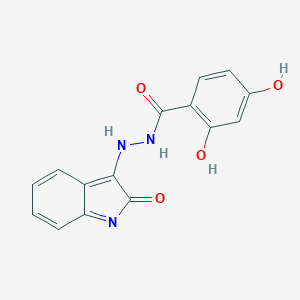
![2-(2-isopropyl-5-methylphenoxy)-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324224.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide](/img/structure/B324225.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B324228.png)
